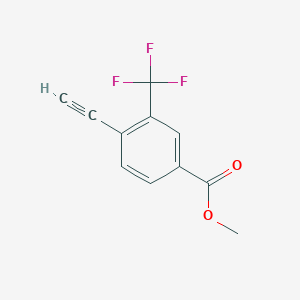

Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-ethynyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYQWVQJEQSUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Electronic & Kinetic Profile of Ethynyl Trifluoromethylbenzoates: A Guide for Medicinal Chemistry

Topic: Reactivity of the Ethynyl Group in Trifluoromethylated Benzoates Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In modern drug discovery, the ethynyl trifluoromethylbenzoate scaffold represents a "Goldilocks" zone of reactivity and stability. It combines the metabolic robustness of the trifluoromethyl (-CF

This guide analyzes the physical organic chemistry governing this scaffold.[1] Unlike simple phenylacetylenes, the presence of two strong electron-withdrawing groups (EWGs)—the ester and the trifluoromethyl group—radically alters the electron density of the alkyne. This results in enhanced acidity of the terminal proton (facilitating metallation) and lowered LUMO energy (accelerating nucleophilic capture and cycloadditions).

Electronic Landscape: The "Push-Pull" Absence

To understand the reactivity, we must first quantify the electronic environment. Both the benzoate ester and the -CF

-

Hammett Constants (

):-

-CF

(meta): -

-COOMe (meta):

-

Cumulative Effect: When placed on the same ring, these groups exert a synergistic inductive (

) and mesomeric (

-

Consequence: The electron density in the

-

Increased C-H Acidity: The pKa of the terminal alkyne drops from ~25 (phenylacetylene) to ~23-24. This facilitates the formation of acetylide intermediates under milder basic conditions.

-

LUMO Lowering: The Lowest Unoccupied Molecular Orbital (LUMO) is stabilized, making the alkyne a more potent electrophile and a faster partner in reactions controlled by LUMO-dipole interactions (e.g., Click chemistry).

Visualizing the Electronic Effects

The following diagram illustrates the electronic vectors and their impact on reactivity.

Figure 1: Electronic withdrawal vectors from -CF3 and Ester groups converging on the ethynyl moiety.

Reactivity Profile & Applications

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "Click" reaction is the primary application for this scaffold.

-

Kinetic Enhancement: The rate-determining step in CuAAC is often the formation of the copper(I)-acetylide species. The electron-deficient nature of the trifluoromethylbenzoate ring increases the acidity of the terminal proton, accelerating this deprotonation/metallation step.

-

Regioselectivity: The steric bulk of the benzoate and -CF

groups (especially if ortho) reinforces the formation of the 1,4-disubstituted triazole, suppressing the formation of the 1,5-isomer.

B. Sonogashira Coupling

This scaffold serves as an excellent partner for cross-coupling.

-

Protocol Insight: Because the alkyne is electron-deficient, oxidative homocoupling (Glaser coupling) is a competitive side reaction if oxygen is not strictly excluded.

-

Recommendation: Use an amine base with lower basicity (e.g., triethylamine vs. piperidine) to modulate the concentration of the active acetylide anion, reducing homocoupling side products.

C. Michael-Type Additions

Unlike electron-rich alkynes, the ethynyl group in this scaffold acts as a Michael acceptor.

-

Risk: In the presence of strong nucleophiles (thiols, amines) without a catalyst, direct addition across the triple bond can occur.

-

Opportunity: This reactivity can be harnessed for Covalent Inhibition . The alkyne can act as a "warhead" that covalently modifies cysteine residues in a target protein, with the -CF

group tuning the reactivity to avoid promiscuous binding.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-ethynyl-5-(trifluoromethyl)benzoate

A robust method for installing the ethynyl handle via Sonogashira coupling.

Reagents:

-

Methyl 3-bromo-5-(trifluoromethyl)benzoate (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Pd(PPh

) -

CuI (2 mol%)

-

Triethylamine (Et

N) / THF (1:1 v/v)

Step-by-Step Workflow:

-

Degassing: Charge a flame-dried Schlenk flask with the aryl bromide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

-

Solvent Addition: Add degassed THF and Et

N via syringe. -

Alkyne Addition: Add TMSA dropwise at room temperature.

-

Reaction: Heat to 50°C for 4-6 hours. Monitor by TLC (the product is highly UV active).

-

Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate in vacuo.

-

Deprotection: Dissolve the intermediate in MeOH and add K

CO -

Purification: Flash chromatography (Hexanes/EtOAc). The electron-poor nature allows for easy separation from non-polar impurities.

Protocol B: Accelerated "Click" Conjugation

Optimized for electron-deficient alkynes.

Reagents:

-

Ethynyl trifluoromethylbenzoate derivative (1.0 eq)

-

Azide partner (1.0 eq)

-

CuSO

·5H -

Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H

O (1:1) or DMSO (for lipophilic substrates)

Critical Note: Due to the enhanced acidity, avoid using excess base. The ascorbate/Cu system is sufficient. If the reaction is sluggish, add Tris(benzyltriazolylmethyl)amine (TBTA) ligand to stabilize the Cu(I) oxidation state.

Comparative Data: Substituent Effects

The following table illustrates how the position of the -CF

| Substituent Pattern | Relative C-H Acidity | CuAAC Rate (Relative) | Hydrolytic Stability |

| Unsubstituted (Phenylacetylene) | 1.0 (Baseline) | 1.0 | High |

| 3-CF | 3.5x | High | Moderate |

| 4-CF | 2.8x | High | High |

| 2-CF | 2.1x | Moderate (Steric hindrance) | High |

Note: Data derived from Hammett plot extrapolations and standard electrophilic alkyne kinetic profiles [1, 2].

Reaction Pathway Visualization

This diagram maps the divergent pathways available to the scaffold depending on the reagents used.

Figure 2: Divergent reaction pathways. The electron-deficient core accelerates both Triazole formation and Michael additions.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.[2][3] Link

-

Li, L., & Zhang, J. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry. Link

-

Klumpp, D. A., et al. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society.[2][3] Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

Sources

"potential applications of trifluoromethylated alkynes in organic chemistry"

Executive Summary

The incorporation of the trifluoromethyl (

This guide provides a technical roadmap for researchers to exploit the reactivity of

Reactivity Profile: The Fluorine Effect

To successfully utilize

The Polarization Rule

The

-

Nucleophilic Attack: Hard and soft nucleophiles predominantly attack the

-position. -

Cycloadditions: The alkyne acts as an electron-deficient dipolarophile, reacting rapidly with electron-rich dipoles (diazo compounds, azides).

Visualization: Reactivity Landscape

The following diagram maps the divergent reaction pathways accessible from a standard aryl-substituted

Figure 1: The reactivity landscape of trifluoromethylated alkynes, driven by electronic polarization.

Core Application: Heterocycle Synthesis

The most critical application of

Regioselective Pyrazole Synthesis

Pyrazoles bearing a

-

Mechanism: The terminal nitrogen of the hydrazine attacks the

-carbon of the alkyne (Michael-type addition), followed by intramolecular cyclization. -

Regiocontrol: The electronic bias ensures the

group ends up at the 3-position (relative to the NH) in the final pyrazole, a crucial structural feature for potency.

The "Click" Challenge (Triazoles)

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with

-

Solution: Use of Ruthenium catalysts (RuAAC) or specific electron-rich ligands can stabilize the intermediate metallacycle, facilitating the formation of 1,4-disubstituted or 1,5-disubstituted triazoles depending on the catalyst choice.

Experimental Protocols

The following protocols are designed to be self-validating , meaning they include specific checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of 3-(Trifluoromethyl)pyrazoles

Target Audience: Medicinal Chemists requiring gram-scale building blocks. Reaction Type: Cyclocondensation.

Reagents & Setup

-

Substrate: 4,4,4-Trifluorobut-2-ynoic acid ethyl ester (or aryl equivalent).

-

Reactant: Phenylhydrazine (1.1 equiv).

-

Solvent: Ethanol (anhydrous).

-

Catalyst: None required (thermal) or catalytic AcOH.

Step-by-Step Methodology

-

Preparation: Dissolve the

-alkyne (1.0 mmol) in Ethanol (5 mL) in a round-bottom flask. -

Addition: Cool to 0°C. Add Phenylhydrazine (1.1 mmol) dropwise over 5 minutes.

-

Causality: Low temperature prevents exothermic runaway and minimizes non-specific decomposition of the hydrazine.

-

-

Monitoring (Checkpoint 1): Stir at 0°C for 30 mins. Spot TLC (Hexane/EtOAc).

-

Validation: You should see the disappearance of the hydrazine spot and the appearance of a polar intermediate (hydrazone).

-

-

Cyclization: Warm to reflux (78°C) for 2-4 hours.

-

Monitoring (Checkpoint 2 - Critical): Monitor by 19F NMR .

-

Validation: The starting material signal (typically ~ -55 ppm) should vanish. The product signal will appear upfield (typically -62 to -63 ppm for pyrazole-

). If SM remains, continue reflux.

-

-

Workup: Cool to room temperature. Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography.

Protocol B: Regioselective Hydro-functionalization (Isatin Addition)

Target Audience: Discovery chemists building oxindole scaffolds.

Methodology

-

Setup: Mix

-alkyne (1.0 equiv) and N-substituted Isatin (1.0 equiv) in DMF. -

Catalysis: Add

(0.2 equiv) or DABCO (0.2 equiv). -

Reaction: Stir at Room Temperature for 12h.

-

Checkpoint: 1H NMR of an aliquot. Look for the vinyl proton signal.

-

Validation: A singlet or doublet in the alkene region (6.5 - 7.5 ppm) confirms the addition. Z-isomer is usually favored due to H-bonding or steric minimization.

-

Strategic Applications in Drug Design

Why use

| Feature | Pharmacological Benefit |

| Metabolic Blocking | The C-F bond (116 kcal/mol) is resistant to CYP450 oxidation. Placing a |

| Lipophilicity | |

| Conformational Lock | The steric bulk of |

Workflow: Heterocycle Construction

The following diagram illustrates the decision tree for synthesizing specific heterocycles from a

Figure 2: Synthetic decision tree for generating diverse trifluoromethylated heterocycles.

References

-

1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of trifluoromethyl alkynes. Source: Organic Chemistry Portal.[8] URL:[Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Source: MDPI (Molecules). URL:[Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI (Molecules). URL:[Link]

-

Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization. Source: Royal Society of Chemistry (ChemComm). URL:[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluoride‐Transfer Asymmetric Allylic Alkylation Enables Regiodivergent, Stereoselective Cross‐Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl alkene synthesis by trifluoromethylation [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Methyl 4-ethynyl-3-(trifluoromethyl)benzoate as a Strategic Building Block in Medicinal Chemistry

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Methyl 4-ethynyl-3-(trifluoromethyl)benzoate emerges as a preeminent scaffold, offering a unique convergence of three critical functional groups on a single, stable aromatic core. This trifunctional architecture provides researchers with a powerful tool to rapidly generate libraries of complex molecules with desirable pharmacological properties.

The strategic placement of the trifluoromethyl (-CF3) group, the terminal alkyne (-C≡CH), and the methyl ester (-COOCH3) functionalities endows this building block with a versatile chemical reactivity profile.

-

The Trifluoromethyl Group (-CF3): A cornerstone of contemporary drug design, the -CF3 group is prized for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and increase binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.[4][5] The C-F bond is one of the strongest in organic chemistry, contributing to the overall robustness of drug candidates.[4]

-

The Terminal Alkyne (-C≡CH): This functional group is a versatile handle for a host of powerful and reliable chemical transformations.[6] Its linear geometry imparts a degree of rigidity to molecular structures, which can be advantageous for optimizing target binding. The terminal alkyne is most notably a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," enabling the rapid and efficient covalent linking of molecular fragments.[6][7][8] Furthermore, it is a workhorse in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for the construction of carbon-carbon bonds.[9]

-

The Methyl Ester (-COOCH3): The ester functionality serves as a convenient point for further synthetic elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, esters, or other functional groups, allowing for systematic structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the synthesis and strategic application of this compound, complete with detailed protocols for its use in Sonogashira coupling and click chemistry reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C11H7F3O2 | [10] |

| Molecular Weight | 228.17 g/mol | |

| Monoisotopic Mass | 228.03981 Da | [10] |

| Appearance | (Predicted) Solid or oil | |

| SMILES | COC(=O)C1=CC(=C(C=C1)C#C)C(F)(F)F | [10] |

| InChIKey | VAYQWVQJEQSUOG-UHFFFAOYSA-N | [10] |

| XlogP (Predicted) | 2.9 | [10] |

Synthesis of the Building Block

The most direct and efficient method for the synthesis of this compound is via a Sonogashira cross-coupling reaction. This protocol outlines the synthesis from a commercially available precursor, Methyl 4-iodo-3-(trifluoromethyl)benzoate. An alternative starting material could be Methyl 4-bromo-3-(trifluoromethyl)benzoate, though reaction conditions may require adjustment.

Protocol 1: Synthesis via Sonogashira Coupling of Methyl 4-iodo-3-(trifluoromethyl)benzoate

This protocol describes the coupling of an aryl iodide with trimethylsilylacetylene, followed by a deprotection step to yield the terminal alkyne.

Materials and Reagents:

-

Methyl 4-iodo-3-(trifluoromethyl)benzoate

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

Part A: Sonogashira Coupling

-

To a dry, oven-baked Schlenk flask under an inert atmosphere, add Methyl 4-iodo-3-(trifluoromethyl)benzoate (1.0 eq).

-

Add Pd(PPh3)2Cl2 (0.02 eq) and CuI (0.04 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF (approx. 5 mL per mmol of aryl iodide) and anhydrous TEA (approx. 5 mL per mmol of aryl iodide) via syringe.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 2-4 hours).

-

Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH4Cl, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude silyl-protected product, Methyl 4-((trimethylsilyl)ethynyl)-3-(trifluoromethyl)benzoate. This intermediate is often used directly in the next step without further purification.

Part B: Deprotection of the Silyl Group

-

Dissolve the crude intermediate from Part A in methanol (approx. 10 mL per mmol).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the mixture with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Key Applications in Medicinal Chemistry

The true power of this building block lies in its application in robust and versatile coupling reactions. Below are detailed protocols for two of the most impactful reactions in drug discovery.

Application 1: Sonogashira Cross-Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This allows for the extension of the molecular scaffold, linking the building block to other fragments of a target molecule. Copper-free Sonogashira protocols are also gaining prominence to avoid issues related to copper toxicity in pharmaceutical intermediates.[12][13]

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Materials and Reagents:

-

This compound (1.0 eq)

-

Aryl or vinyl halide (e.g., aryl iodide or bromide) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(PPh3)2Cl2) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylethylamine) (2-3 eq)

-

Anhydrous solvent (e.g., THF, DMF, or toluene)

-

Standard workup and purification reagents as listed in Protocol 1.

Step-by-Step Methodology:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl/vinyl halide, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent followed by the amine base via syringe.

-

Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the halide).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through celite to remove insoluble salts and catalyst residues.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the resulting coupled product by flash column chromatography.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, or "click chemistry," is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne and an azide.[14] This reaction is exceptionally valuable in medicinal chemistry for its reliability, high yield, and tolerance of a wide variety of functional groups, making it ideal for high-throughput synthesis and fragment-based drug discovery.[8][15]

Caption: Workflow for a typical CuAAC ("Click Chemistry") reaction.

Materials and Reagents:

-

This compound (1.0 eq)

-

Organic azide (1.0-1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (1-10 mol%)

-

Sodium ascorbate (5-20 mol%)

-

Solvent system (e.g., t-BuOH/H2O 1:1, DMF, or DMSO)

-

Standard workup and purification reagents.

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The reaction often turns a heterogeneous yellow-green color.

-

Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting materials are consumed, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,2,3-triazole product by flash column chromatography or recrystallization.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. The strategic arrangement of its trifluoromethyl, terminal alkyne, and methyl ester groups provides a robust platform for generating diverse molecular libraries with enhanced pharmacological properties. The straightforward application of this building block in cornerstone reactions like Sonogashira coupling and CuAAC click chemistry allows researchers to efficiently explore chemical space and accelerate the development of next-generation therapeutics.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.

- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). PMC - NIH.

- Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. (2025). AiFChem.

- Biosynthesis of alkyne-containing natural products. (2020). RSC Chemical Biology.

- Utilization of alkyne bioconjugations to modul

- Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). PubMed.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (N/A). PMC.

- Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. (2023).

- Sonogashira Coupling. (N/A). Organic Chemistry Portal.

- Click Chemistry. (N/A). Chemie Brunschwig.

- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (N/A). KAUST Repository.

- Click Chemistry Azide-Alkyne Cycloaddition. (N/A). Organic Chemistry Portal.

- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor

- Methyl 4-ethynyl-3-(trifluoromethyl)

- Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks. (N/A). DR-NTU.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 7. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C11H7F3O2) [pubchemlite.lcsb.uni.lu]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DSpace [repository.kaust.edu.sa]

- 14. Click Chemistry [organic-chemistry.org]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

Synthetic Strategies for Complex Molecules Utilizing Methyl 4-ethynyl-3-(trifluoromethyl)benzoate: Application Notes and Protocols

Introduction: A Trifecta of Reactivity and Functionality

In the landscape of modern synthetic chemistry, the design of complex molecular architectures with tailored properties is paramount for advancements in drug discovery, materials science, and agrochemicals. The strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical characteristics. Methyl 4-ethynyl-3-(trifluoromethyl)benzoate is a uniquely functionalized building block that offers a powerful trifecta of reactive handles and desirable chemical properties.

The presence of the trifluoromethyl (-CF3) group, a well-established bioisostere for a methyl group, often enhances metabolic stability, binding affinity, and lipophilicity of a parent molecule.[1][2] The terminal alkyne (ethynyl group) is a versatile functional group that readily participates in a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions such as the Sonogashira coupling and cycloaddition reactions.[3][4] Finally, the methyl ester provides a site for further modification, for instance, through hydrolysis and subsequent amide bond formation. The orthogonal reactivity of these three functional groups makes this compound a highly valuable scaffold for the construction of diverse and complex molecular targets.

This document provides detailed application notes and protocols for the use of this compound in two of the most powerful and widely utilized synthetic transformations: the Palladium-Catalyzed Sonogashira Cross-Coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Application 1: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is a robust and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.

Causality of Experimental Choices

The selection of the catalytic system is critical for the success of the Sonogashira coupling. A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is the active catalyst. The choice of ligand for the palladium center influences the stability and reactivity of the catalyst. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium complex. The copper(I) co-catalyst, usually in the form of a copper(I) halide, facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. An amine base, such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide produced during the reaction and to facilitate the deprotonation of the terminal alkyne. The choice of solvent is also important; a polar aprotic solvent like dimethylformamide (DMF) or a non-polar solvent like toluene is often used to ensure the solubility of the reactants and catalysts.

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol describes the synthesis of Methyl 4-((4-methoxyphenyl)ethynyl)-3-(trifluoromethyl)benzoate.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| This compound | 228.16 | 228 mg | 1.0 |

| 4-Iodoanisole | 234.04 | 281 mg | 1.2 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 35 mg | 0.05 |

| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 |

| Triphenylphosphine (PPh₃) | 262.29 | 26 mg | 0.1 |

| Triethylamine (Et₃N) | 101.19 | 0.42 mL | 3.0 |

| Toluene | - | 10 mL | - |

Procedure:

-

To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (228 mg, 1.0 mmol) and 4-iodoanisole (281 mg, 1.2 mmol).

-

Add toluene (10 mL) to the flask.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Under a positive pressure of argon, add bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), copper(I) iodide (10 mg, 0.05 mmol), and triphenylphosphine (26 mg, 0.1 mmol).

-

Add triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a concept introduced by K.B. Sharpless.[5][6] This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. The resulting triazole ring is a stable and versatile linker in medicinal chemistry and materials science.[7]

Causality of Experimental Choices

The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. The use of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and prevent catalyst disproportionation. The reaction is typically performed in a variety of solvents, including polar protic solvents like water and alcohols, or polar aprotic solvents like dimethyl sulfoxide (DMSO). The choice of solvent often depends on the solubility of the starting materials. The reaction is generally conducted at or near room temperature and is known for its high yields and tolerance of a wide range of functional groups.

Experimental Workflow: CuAAC Reaction

Sources

- 1. 1,2-(Bis)trifluoromethylation of Alkynes: A One-Step Reaction to Install an Underutilized Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. ijrpc.com [ijrpc.com]

Strategic Incorporation of Trifluoromethylphenyl Alkyne Moieties in Drug Scaffolds

Design Principles, Synthetic Protocols, and Optimization Strategies

Abstract

The trifluoromethylphenyl alkyne moiety represents a "privileged substructure" in modern medicinal chemistry, offering a synergistic combination of metabolic stability, rigid geometry, and lipophilic electronic modulation. This application note provides a comprehensive guide to incorporating this motif into drug scaffolds. We focus on the rationale behind its use (bioisosterism and metabolic blocking), detailed synthetic protocols via Sonogashira coupling optimized for electron-deficient aryl halides, and critical characterization data.

Part 1: Medicinal Chemistry Rationale

The "Fluorine Effect" and Metabolic Blocking

The incorporation of a trifluoromethyl (

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing a

group at the para or meta position of a phenyl ring blocks Cytochrome P450 (CYP450) mediated oxidative metabolism (hydroxylation) at that site. This is critical for extending the half-life ( -

Electronic Modulation: The strong electron-withdrawing nature of the

group ( -

Lipophilicity & Permeability: The moiety increases the partition coefficient (

), facilitating membrane permeability and blood-brain barrier (BBB) crossing, which is essential for CNS targets like mGluR5 antagonists (e.g., Basimglurant analogs).

Structural Geometry

The alkyne linker (

Decision Logic for Scaffold Design

The following decision tree illustrates when to deploy this specific moiety during a Hit-to-Lead campaign.

Figure 1: Decision logic for incorporating trifluoromethylphenyl alkyne moieties during lead optimization.

Part 2: Synthetic Methodologies

Strategic Synthesis: The Sonogashira Coupling

The most robust method for constructing this moiety is the Sonogashira cross-coupling reaction.[1][2]

-

Substrate: 1-iodo-4-(trifluoromethyl)benzene (or the bromo analog).

-

Advantage: The electron-withdrawing

group activates the Carbon-Halogen bond towards oxidative addition by the Palladium catalyst, typically resulting in higher yields compared to electron-neutral aryl halides.

Protocol A: Standard Pd/Cu-Catalyzed Coupling

This protocol is optimized for 1-iodo-4-(trifluoromethyl)benzene . It uses a mild amine base and room temperature conditions to minimize by-products.

Reagents:

-

Aryl Halide: 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv)

-

Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2-5 mol%) -

Co-Catalyst: Copper(I) Iodide [

] (2-5 mol%) -

Base/Solvent: Triethylamine (

) / Tetrahydrofuran (THF) (1:1 ratio)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

-

Loading Solids: Charge the flask with

(0.02 equiv), -

Degassing (CRITICAL): Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Nitrogen (repeat 3 times). Note: Oxygen causes Glaser homocoupling of the alkyne.[3]

-

Solvent Addition: Syringe in anhydrous, degassed THF (3 mL) and anhydrous, degassed

(3 mL). -

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Observation: The solution typically turns from yellow to dark brown/black within minutes.

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Self-Validating Check: Monitor by TLC (Hexane/EtOAc).[4] The starting iodide is non-polar; the product will often be fluorescent under UV (254 nm) due to the extended conjugation.

-

-

Workup: Dilute with Diethyl Ether (20 mL). Wash with saturated

(2 x 10 mL) to remove Copper salts (aqueous layer will turn blue). Wash with Brine. Dry over -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (

, usually 100% Hexanes to 5% EtOAc/Hexanes gradient).

Mechanism and Catalytic Cycle

Understanding the mechanism helps troubleshoot low yields. The

Figure 2: Catalytic cycle of the Sonogashira coupling. The electron-deficient aryl ring facilitates the initial oxidative addition.

Part 3: Troubleshooting & Optimization Data[3]

Table 1: Common Issues and Solutions

| Problem | Probable Cause | Solution |

| Glaser Homocoupling (Product is R-C≡C-C≡C-R) | Presence of Oxygen | Perform strict freeze-pump-thaw degassing. Add alkyne slowly. |

| No Reaction | Poisoned Catalyst or Aryl Chloride used | Switch to Aryl Iodide. Increase temp to 50°C. Ensure catalyst is yellow (Pd(II)) or dark (Pd(0)), not black ppt initially. |

| Low Yield | Incomplete Transmetallation | Increase CuI loading to 5 mol%. Ensure amine base is anhydrous.[2] |

| Difficult Purification | Product and SM have similar Rf | The |

Part 4: Characterization Standards

To validate the synthesis, the following spectral characteristics are diagnostic for the 4-(trifluoromethyl)phenyl alkyne moiety.

-

NMR (400 MHz,

-

Look for the AA'BB' system of the para-substituted benzene ring.

-

ppm (d, 2H, ortho to

- ppm (d, 2H, ortho to Alkyne).

-

Note: The alkyne carbons do not have protons, but if it is a terminal alkyne (

), the proton appears as a singlet at

-

-

NMR:

-

Alkyne carbons: Two distinct peaks in the

ppm range. -

carbon: Quartet at

-

Aryl C-CF3: Quartet at

ppm (

-

-

NMR:

-

Single singlet at

ppm. This is the gold standard for purity check.

-

Part 5: Safety Protocols

-

Alkyne Hazards: Low molecular weight alkynes can be energetic. While phenylacetylene derivatives are generally stable, avoid distilling them to dryness at high temperatures.

-

Palladium Residues: Palladium is a heavy metal. Ensure scavenging (e.g., with SiliaMetS® Thiol) if the compound is intended for biological assay (

ppm limit). -

Solvents: THF is a peroxide former. Test before use.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[5] Neuropharmacology, 38(10), 1493-1503. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

BenchChem. (2025).[6] Sonogashira Coupling Protocols for Electron-Deficient Aryl Halides. Link

Sources

Application Notes and Protocols for the Polymerization of Trifluoromethyl-Substituted Ethynyl Benzoates

Introduction: The Strategic Value of Fluorinated Polyacetylenes

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into polymer backbones imparts a unique and highly desirable set of properties.[1][2][3][4] These include exceptional thermal stability, high chemical resistance, low dielectric constants, and distinct hydrophobic characteristics.[1][2][5] Substituted polyacetylenes, as a class of π-conjugated polymers, are of significant interest for applications in electronics, optics, and membrane technologies. The polymerization of ethynyl benzoates bearing trifluoromethyl substituents combines these advantages, offering a pathway to robust, functional materials with tunable properties.

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of polymers derived from trifluoromethyl-substituted ethynyl benzoates. We will focus on rhodium-catalyzed polymerization, a highly effective method for producing stereoregular polymers from substituted acetylenes.[6] The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these procedures effectively.

Mechanism & Rationale: The Rhodium-Catalyzed Pathway

Rhodium(I) complexes are premier catalysts for the polymerization of monosubstituted acetylenes, offering excellent functional group tolerance and control over the polymer's stereochemistry, typically yielding a cis-transoidal structure.[6] The polymerization is believed to proceed through an insertion mechanism.

Key Mechanistic Steps:

-

Initiation: The active catalytic species is generated from a Rh(I) precursor, such as a rhodium-diene complex. An alkyne monomer coordinates to the rhodium center.

-

Insertion (Propagation): Subsequent monomer units sequentially insert into the rhodium-carbon bond of the growing polymer chain. This step is crucial for chain growth.

-

Termination: The active polymer chain is terminated, releasing the final polymer and regenerating a rhodium species. In living polymerizations, this step is intentionally suppressed to allow for controlled chain growth and the synthesis of block copolymers.[6]

The presence of the electron-withdrawing trifluoromethyl group on the benzoate ring significantly influences the electronic properties of the alkyne monomer. This can affect the rate of polymerization and the stability of the catalytic intermediates. The strong electron-withdrawing nature of the CF3 group enhances the lipophilicity and metabolic stability of molecules, properties that can be translated to the resulting polymer.[3][4]

Caption: Generalized catalytic cycle for Rhodium(I)-catalyzed alkyne polymerization.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of a representative monomer and its subsequent polymerization.

Protocol 1: Monomer Synthesis via Sonogashira Coupling

A common route to 2-ethynylbenzoate monomers is the palladium-catalyzed Sonogashira coupling of a substituted 2-iodobenzoate with a terminal alkyne.[7]

Materials:

-

Methyl 2-iodo-4-(trifluoromethyl)benzoate

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add methyl 2-iodo-4-(trifluoromethyl)benzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

-

Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting iodide is consumed.

-

Cool the mixture to room temperature and filter through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected intermediate.

-

Dissolve the crude intermediate in a mixture of methanol and DCM.

-

Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours to effect deprotection.

-

Quench the reaction with water and extract with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final monomer, methyl 2-ethynyl-4-(trifluoromethyl)benzoate, by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Polymerization

This protocol describes the polymerization using a common rhodium(I) catalyst. All glassware should be oven-dried, and all manipulations should be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[8]

Materials:

-

Methyl 2-ethynyl-4-(trifluoromethyl)benzoate (monomer)

-

Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer ([Rh(nbd)Cl]₂)

-

Triethylamine (TEA, freshly distilled)

-

Toluene, anhydrous

-

Methanol (for precipitation)

-

Hexanes (for washing)

Procedure:

-

In a glovebox or under a positive pressure of argon, add the monomer (e.g., 200 mg) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene (to achieve a monomer concentration of ~0.1-0.5 M) and triethylamine (1.0-2.0 eq relative to Rh) via syringe.

-

In a separate vial, prepare a stock solution of the catalyst, [Rh(nbd)Cl]₂, in anhydrous toluene. The monomer-to-catalyst ratio typically ranges from 50:1 to 200:1, depending on the desired molecular weight.

-

Initiate the polymerization by adding the required volume of the catalyst solution to the stirring monomer solution.

-

Stir the reaction mixture at room temperature (or heat gently, e.g., to 40-60°C) for 12-24 hours. The solution may become viscous as the polymer forms.

-

Terminate the polymerization by opening the flask to air and adding a few drops of methanol.

-

Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as vigorously stirred methanol or hexanes (approx. 10x the reaction volume).

-

Collect the precipitated polymer by vacuum filtration.

-

Wash the polymer thoroughly with fresh methanol to remove any residual monomer and catalyst.

-

Dry the polymer under high vacuum at 40°C overnight to a constant weight.

Characterization of the Polymer

Thorough characterization is essential to confirm the polymer structure and determine its physical properties.

| Property | Technique | Typical Expected Results |

| Structure Confirmation | NMR Spectroscopy | ¹H NMR: Broad peaks in the aromatic and ester regions. Disappearance of the sharp ethynyl proton signal. ¹⁹F NMR: A signal corresponding to the -CF₃ group.[5] |

| Molecular Weight | GPC/SEC (in THF or CHCl₃) | Mn (Number-average molecular weight): 10,000 - 50,000 g/mol . PDI (Polydispersity Index): 1.2 - 2.5 for standard polymerization. |

| Thermal Stability | TGA (under N₂) | High thermal stability, with a 5% weight loss temperature (Td5%) typically above 300-400°C, characteristic of fluorinated polymers.[1] |

| Glass Transition | DSC | A glass transition temperature (Tg) that is dependent on the polymer's molecular weight and the specific substitution pattern on the benzoate ring.[9] |

| Solubility | Visual Inspection | Generally soluble in common organic solvents like THF, chloroform, and toluene, which is advantageous for processing into films or coatings.[1] |

Experimental Workflow and Troubleshooting

Caption: Complete workflow from monomer synthesis to final polymer characterization.

Troubleshooting Guide:

-

Low Polymer Yield:

-

Cause: Impure monomer or solvents; catalyst deactivation by oxygen or moisture.

-

Solution: Ensure all reagents and solvents are pure and anhydrous. Rigorously maintain an inert atmosphere throughout the polymerization.

-

-

Broad Polydispersity Index (PDI > 2.5):

-

Cause: Slow initiation compared to propagation; presence of impurities acting as chain transfer agents.

-

Solution: Re-purify the monomer. Ensure rapid and efficient mixing when adding the catalyst to the monomer solution.

-

-

Inconsistent Results:

-

Cause: Variable quality of catalyst or triethylamine co-catalyst.

-

Solution: Use a fresh batch of catalyst or purify the existing batch. Use freshly distilled triethylamine for each reaction.

-

Conclusion

The polymerization of trifluoromethyl-substituted ethynyl benzoates using rhodium catalysts is a robust method for creating advanced fluoropolymers. The resulting materials possess a valuable combination of thermal stability, chemical resistance, and processability. The protocols and rationale provided herein serve as a comprehensive guide for researchers aiming to explore this promising class of polymers for applications ranging from high-performance coatings and dielectrics to specialized membranes and optical devices.

References

-

ResearchGate. (n.d.). Examples of rhodium-based initiators for alkyne polymerizations. Retrieved from [Link]

-

Reyes-Rodríguez, G. J., et al. (2019). Examining the Factors That Govern the Regioselectivity in Rhodium-Catalyzed Alkyne Cyclotrimerization. Organometallics, 38(15), 2934–2945. [Link]

-

Wang, Z., et al. (2023). Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. Science, 381(6665), 1463-1469. [Link]

-

Joo, J. M., et al. (2006). Tandem cyclization of alkynes via rhodium alkynyl and alkenylidene catalysis. Journal of the American Chemical Society, 128(26), 8744–8745. [Link]

-

Tanaka, K., & Fu, G. C. (2002). Rhodium-catalyzed intramolecular alkynylsilylation of alkynes. Chemical Communications, (16), 1612-1613. [Link]

-

Serna, S., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry, 88(10), 6571–6581. [Link]

-

Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link]

-

Kim, S. D., et al. (2021). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Polymers, 13(24), 4376. [Link]

-

Liu, H., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymer Bulletin, 80(10), 11091-11111. [https://www.semanticscholar.org/paper/Design-and-synthesis-of-novel-poly-(ary-ether-and-Liu-Meng/94d41270278783e4040715e7555a108b9816556e]([Link]

-

Okamoto, Y., et al. (1998). Stereospecific Radical Polymerization of Fluoroalkyl Acrylates. Journal of Polymer Science Part A: Polymer Chemistry, 36(12), 1969-1975. [Link]

-

Böhm, H.-J., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

-

Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

-

ResearchGate. (n.d.). Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co). Retrieved from [Link]

-

Chinese Chemical Society. (n.d.). Rhodium-Catalyzed Asymmetric Trifluoromethoxylation of Racemic Allylic Trichloroacetimidates. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of substituted benzoates using a rhodium-mediated Hopf cyclization of 1,3-dien-5-ynes accessed from 2-pyrones. Organic & Biomolecular Chemistry, 19(2), 309-313. [Link]

-

Schlaad, H., et al. (2020). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 12(1), 101. [Link]

-

MDPI. (2020). Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. Polymers, 12(12), 2896. [Link]

-

Hartwig Group. (n.d.). Rhodium-catalyzed, regiospecific functionalization of polyolefins in the melt. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Rhodium-catalysed connective synthesis of diverse reactive probes bearing S(VI) electrophilic warheads. Retrieved from [Link]

-

Noonan, K. J. T., et al. (2021). C1 Polymerization of Fluorinated Aryl Diazomethanes. Journal of the American Chemical Society, 143(50), 21326-21332. [Link]

-

Morgan, J. B., & Morken, J. P. (2000). Trifluoromethyl-substituted indenyl rhodium and iridium complexes are highly selective catalysts for directed hydroboration reactions. Organic Letters, 2(7), 981–983. [Link]

-

MDPI. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Aprotic Solvents. Materials, 14(20), 6146. [Link]

-

Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate

Welcome to the technical support guide for the purification of Methyl 4-ethynyl-3-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the isolation and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

This compound is a valuable building block in medicinal chemistry and materials science, often synthesized via a Sonogashira cross-coupling reaction.[1] The purification of this product is critical and often complicated by the presence of reaction byproducts, unreacted starting materials, and catalyst residues. This guide provides a structured approach to troubleshooting these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face.

Q1: What are the primary impurities I should anticipate when synthesizing this compound?

Answer: Given that the synthesis typically involves a Sonogashira coupling between a terminal alkyne and an aryl halide, the most prevalent impurities are:

-

Homocoupling Byproducts: These are dimers of the terminal alkyne starting material (e.g., trimethylsilylacetylene dimers) formed through a Glaser or Hay coupling side reaction.[2][3] This is often promoted by the presence of oxygen and the copper(I) co-catalyst.[2]

-

Unreacted Starting Materials: Residual aryl halide (e.g., a methyl 4-halo-3-(trifluoromethyl)benzoate) or the alkyne source may remain if the reaction does not go to completion.[4]

-

Catalyst Residues: Palladium and copper catalysts used in the reaction can contaminate the final product. These can often be observed as a fine black or dark-colored precipitate.[5]

-

De-silylated Product: If a protected alkyne like trimethylsilylacetylene is used, the desired terminal alkyne might be formed if the TMS group is cleaved prematurely or during workup.[1]

Q2: What is the standard work-up procedure following the Sonogashira reaction?

Answer: A proper aqueous work-up is the first line of defense in purification. Once the reaction is deemed complete by a monitoring technique like TLC or LC-MS, the following steps are recommended:

-

Quench the Reaction: Cool the mixture to room temperature.

-

Dilute: Add an organic solvent such as ethyl acetate or diethyl ether.

-

Filter (Optional but Recommended): If significant palladium black has precipitated, filter the diluted mixture through a pad of Celite®. This helps remove a large portion of the metal residue before extraction.[5]

-

Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride to remove amine bases (like triethylamine). If copper salts are a concern, a wash with a dilute ammonia solution can be effective. Follow with a brine wash to reduce the amount of water in the organic layer.[2]

-

Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

Q3: Which purification technique is generally the most effective for this compound?

Answer: Flash column chromatography on silica gel is the most widely used and generally most effective technique for separating the desired product from common Sonogashira byproducts like homocoupled dimers, which often have different polarities.[2][7] For crystalline solids, recrystallization can be an excellent secondary method to achieve very high purity (>99%) if a suitable solvent is found.[2]

Q4: How do I select an appropriate solvent system for flash column chromatography?

Answer: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired product, this compound, has an Rf (retardation factor) of approximately 0.25-0.3.[8][9]

-

Starting Point: For compounds of this type, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a standard choice.[7]

-

Testing: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

-

Optimization: Adjust the ratio until you see clear separation between your product spot and major impurities. If the spots are too close, you may need to try a different solvent system, such as dichloromethane/methanol.[8]

Q5: My purified compound is a grayish color, suggesting metal contamination. How can I remove residual palladium?

Answer: Residual palladium is a common issue. If filtration through Celite during the initial work-up is insufficient, you have several options:

-

Pass Through a Short Silica Plug: Dissolve the compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel, eluting with a slightly more polar solvent. This can trap much of the baseline palladium residue.[6]

-

Resin Scavengers: For final-step purifications where very low metal content is required, specialized thiol-functionalized silica gels or polymer resins (scavengers) are highly effective at binding and removing residual palladium.[5]

-

Activated Carbon: Treatment with activated carbon can also adsorb palladium catalysts, though it may sometimes lead to loss of product.

Part 2: Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems.

Issue 1: Poor Separation During Column Chromatography

Problem: My product and a key impurity are co-eluting or have very poor separation on a silica gel column.

Causality Analysis: This typically occurs when the polarity of the product and the impurity are very similar. The most likely culprit is the alkyne homocoupling byproduct, which can have a polarity close to the desired cross-coupled product.[2] Unreacted aryl halide starting material can also be difficult to separate.[4]

Solutions & Protocols:

-

Optimize the Eluent System:

-

Reduce Polarity: If your Rf is high (>0.4), your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move from 4:1 to 9:1 Hexanes:EtOAc).[9] Small, incremental changes are key.

-

Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the specific interactions with the silica surface and improve separation.

-

-

Employ Gradient Elution: Start with a low-polarity mobile phase to elute the least polar impurities first. Then, gradually and slowly increase the polarity of the eluent to cleanly elute your target compound, leaving more polar impurities behind.[9] Avoid large, sudden jumps in polarity, which can cause band broadening.

-

Consider an Alternative Stationary Phase:

-

Alumina: Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel and may resolve compounds that are difficult to separate on silica.

-

Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (e.g., C18 silica) chromatography using polar solvents like water/acetonitrile or water/methanol can be an option. In this mode, more polar compounds elute first.[9]

-

Issue 2: Product Oiling Out During Recrystallization

Problem: When I cool the solution for recrystallization, my compound separates as an oil rather than forming crystals.

Causality Analysis: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it comes out of solution above its melting point or as a supersaturated liquid. This is often exacerbated by the presence of impurities that depress the melting point and interfere with crystal lattice formation.

Solutions & Protocols:

-

Re-evaluate the Solvent System:

-

The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2]

-

Try a more non-polar solvent or a binary solvent mixture. If using a single solvent, add a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot, saturated solution until it just turns cloudy, then add a drop of the "good" solvent to clarify it before cooling.

-

-

Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.[10]

-

Induce Crystallization:

-

Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.

-

Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

-

Issue 3: Low Recovery After Purification

Problem: My final yield after column chromatography is significantly lower than expected based on the crude weight and NMR analysis.

Causality Analysis: Product loss can occur at several stages. The compound may be irreversibly adsorbed onto the silica gel, especially if it is sensitive to acid. It might also be partially soluble in the aqueous wash phases or too much was used to dissolve it for column loading.

Solutions & Protocols:

-

Optimize Column Loading:

-

Dry Loading: For best results and minimal band broadening, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a volatile solvent (like DCM), add silica, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of your column.[9] This prevents using a large volume of strong solvent for loading, which can compromise separation at the top of the column.[8]

-

Minimize Loading Solvent: If using wet loading, dissolve the sample in the absolute minimum amount of the mobile phase or a solvent it is highly soluble in (e.g., dichloromethane).[8]

-

-

Check for Degradation: Some compounds can degrade on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If degradation is an issue, consider deactivating the silica with a base like triethylamine (0.1-1% in the eluent) or using neutral alumina.[8]

-

Re-extract Aqueous Layers: If you suspect your product has some water solubility, re-extract the combined aqueous layers from your initial work-up with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Part 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography

-

Solvent Selection: As determined by TLC, prepare the chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). Aim for an Rf of ~0.3 for the target compound.[8]

-

Column Packing: Plug the column with cotton or glass wool. Add a small layer of sand. Fill the column with silica gel (slurry packing with the initial eluent is often preferred for better packing). Tap the column gently to settle the silica and remove air bubbles. Add another layer of sand on top.[8]

-

Sample Loading: Use the dry loading method described in Issue 3 for optimal results.[9]

-

Elution: Carefully add the eluent to the column. Apply pressure (air or nitrogen) to achieve a steady flow rate. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]

Protocol 2: Recrystallization

-

Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble when hot but sparingly soluble when cold. The impurities should ideally remain soluble at all temperatures.[2]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Table 1: Summary of Purification Parameters

| Parameter | Flash Chromatography | Recrystallization |

| Stationary Phase | Silica Gel 60 (230-400 mesh) | N/A |

| Typical Mobile Phase | Hexanes/Ethyl Acetate Gradient | Isopropanol, Ethanol/Water, Toluene |

| Typical Purity | >98% | >99% (if successful) |

| Typical Recovery | 80-90% | 60-80% |

| Best For | Primary purification from crude mixture, separating compounds of different polarities.[2] | Achieving high purity of a crystalline solid, removing minor impurities.[2] |

| Key Challenge | Co-elution of similarly polar byproducts. | Finding a suitable solvent; product oiling out. |

Part 4: Purification Workflow Visualization

The following diagram illustrates a logical workflow for the purification of this compound after a Sonogashira reaction.

Caption: Decision workflow for purification of this compound.

Part 5: References

-

Chinchilla, R., & Nájera, C. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Seiler, P., & Dunitz, J. D. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1905-1909. Retrieved from [Link]

-

SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

-

Reddit. (2024). Need to purify old phenylacetylene. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved from [Link]

-

Reddit. (2019). Column chromatography - which eluent system? Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Mondal, A. (2021). Exploring Molecular Chirality Transfer. University of Groningen. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. research.rug.nl [research.rug.nl]

- 7. scispace.com [scispace.com]

- 8. Purification [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. westfield.ma.edu [westfield.ma.edu]

Technical Support Center: Trifluoromethylation & Reactivity Management

Status: Operational

Operator: Senior Application Scientist

Topic: Managing the Reactivity of the Trifluoromethyl (

Welcome to the Fluorine Chemistry Support Hub

You are likely here because the trifluoromethyl group—usually prized for its metabolic stability and lipophilicity—is behaving unexpectedly in your synthesis. It is either vanishing (defluorination), refusing to react (deactivation), or the reagents used to install it are stalling.

This guide treats the

Module 1: The Vanishing Act (Unwanted Defluorination)

User Issue: "I subjected my para-trifluoromethyl phenol to basic conditions, and the

The Diagnosis:

You have triggered the Quinone Methide Elimination Pathway . While the

The Mechanism: Under basic conditions, the phenol is deprotonated. The resulting phenoxide pushes electron density into the ring, triggering the expulsion of a fluoride ion to form a highly reactive difluoro-quinone methide . This intermediate is rapidly attacked by water (or hydroxide), eventually hydrolyzing fully to the benzoic acid.

Visualizing the "Suicide" Mechanism

Caption: The hydrolytic instability of para-trifluoromethyl phenols under basic conditions via the quinone methide intermediate.

Troubleshooting Protocol:

| Parameter | Recommendation | Rationale |

| pH Control | Keep pH < 8 | Prevents the formation of the phenoxide anion, shutting down the electron push required for fluoride elimination [1]. |

| Protecting Groups | Acetylate or Alkylate | Masking the phenol as an acetate or ether prevents the resonance donation. Anisoles are significantly more stable than phenols. |

| Lewis Acids | Avoid AlCl3 / BBr3 | Strong Lewis acids can coordinate to fluorine, weakening the C-F bond and promoting ionization to a benzylic carbocation, leading to solvolysis [2]. |

Module 2: The Reluctant Nucleophile (Electronic Deactivation)

User Issue: "I am trying to perform a Buchwald-Hartwig coupling on a trifluoromethyl-aniline, but the reaction yield is <10%."

The Diagnosis:

The

The Solution: Ligand & Base Engineering You cannot change the electronics of the substrate, so you must hyper-activate the catalyst.

Q: Which ligand system should I use? A: Switch to biaryl monophosphine ligands (e.g., BrettPhos or RuPhos). These are electron-rich and bulky.

-

Why? The electron-rich nature facilitates oxidative addition, while the bulk promotes reductive elimination, which is often the rate-limiting step for electron-poor substrates.

Q: What about the base?

A: Use a stronger base like LiHMDS or NaOtBu rather than carbonates. The

Module 3: The Reagent Graveyard (Installation Issues)

User Issue: "My Ruppert-Prakash reaction (TMS-CF3) stalled. I added TBAF as the initiator, but I only got starting material and gas evolution."

The Diagnosis:

You have fallen into the Protonation Pitfall .

Visualizing the Autocatalytic Cycle

Caption: The autocatalytic cycle of TMS-CF3. Note that the alkoxide intermediate regenerates the active CF3 anion.

Corrective Protocol:

-

Dry Your Initiator: Do not use "off-the-shelf" TBAF.

-

Alternative: Use CsF (Cesium Fluoride) dried under vacuum at 150°C. It is a heterogeneous initiator and easier to keep dry.

-

Alternative: Use KOtBu (Potassium tert-butoxide) in DMF. It cleaves the Si-CF3 bond to initiate the cycle without adding hygroscopic salts [3].

-

-

Solvent Choice: Use THF or DME. Avoid chlorinated solvents if using basic initiators to prevent carbene formation side-reactions.

-

Stoichiometry: Use 1.2 - 1.5 equivalents of